Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-
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Overview
Description
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as tetrahydrofurans. This compound features a tetrahydrofuran ring substituted with a methyl group at the second position and a phenylselanyl group at the fifth position. The presence of the phenylselanyl group introduces unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors in the presence of phenylselenohalides. One common method involves the reaction of 2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) in the presence of Lewis bases like piperidine, triethylamine, pyridine, or quinoline . The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding tetrahydrofuran derivative.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Tetrahydrofuran derivatives without the phenylselanyl group.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium-containing compounds.
Medicine: Research into its potential therapeutic applications, including its role as an antioxidant or in drug delivery systems, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its role in redox biology is of particular interest .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-((phenylthio)methyl)tetrahydrofuran: Similar structure but with a phenylthio group instead of a phenylselanyl group.
2-Methyl-5-((phenylsulfinyl)methyl)tetrahydrofuran: Contains a phenylsulfinyl group.
2-Methyl-5-((phenylsulfonyl)methyl)tetrahydrofuran: Contains a phenylsulfonyl group.
Uniqueness
The presence of the phenylselanyl group in 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran imparts unique redox properties that are not observed in its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology. Additionally, the selenium atom can form stronger bonds with certain biological targets, potentially leading to different biological activities compared to its sulfur counterparts .
Properties
Molecular Formula |
C12H16OSe |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-methyl-5-(phenylselanylmethyl)oxolane |
InChI |
InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
InChI Key |
HEZGPNCADCTNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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